Cepafungin III belongs to the syrbactin family, characterized by their cyclic structures and ability to inhibit the 20S proteasome, a crucial component in the regulation of cellular protein homeostasis. The compound is produced by certain bacteria, notably those in the Syringomonas genus, and has been studied for its antifungal and anticancer properties .
The synthesis of cepafungin III has been explored through various methodologies, with a notable focus on chemoenzymatic approaches. A recent study highlighted a concise total synthesis involving enzymatic oxidation and macrolactamization techniques.
Cepafungin III features a complex molecular structure characterized by its cyclic nature and specific stereochemistry. The key components include:
Cepafungin III undergoes several significant chemical reactions that contribute to its function as a proteasome inhibitor:
The mechanism by which cepafungin III exerts its effects primarily involves:
Cepafungin III exhibits several notable physical and chemical properties:
The primary applications of cepafungin III include:
Cepafungin III belongs to the syrbactin family of natural products, characterized by a conserved 12-membered macrolactam ring. This macrocycle incorporates two non-proteinogenic amino acids: (2S,4S)-γ-hydroxylysine and (E)-4-amino-2-pentenoic acid, linked to a C-terminal threonine residue. The ring structure features an exocyclic N-terminus where threonine connects to a variable lipid tail. Stereochemical analysis confirms absolute configurations of 18S,19R,20S,21S,24R via advanced NMR techniques and chiral degradation experiments [1] [3]. The γ-hydroxylysine residue enables lactam formation critical for proteasome binding, while the trans-geometry of the 4-amino-2-pentenoic acid’s unsaturated amide is essential for electrophilic reactivity [2] [3].
The macrocyclic core exhibits peptide-polyketide hybridization, with the 4-amino-2-pentenoic acid unit providing an α,β-unsaturated enamide system. This motif acts as a Michael acceptor that covalently modifies the catalytic N-terminal threonine (Thr1Oγ) of proteasome subunits. The conjugation extends to a diene system in the lipid tail (C9–C10 and C11–C12), enhancing electrophilicity and enabling optimal positioning within the proteasome’s substrate-binding channels [3] [5].
Cepafungin III is distinguished from other cepafungins by its heptadienoyl fatty acyl chain (9-methyldeca-2,4-dienamide) attached to the threonine N-terminus. Key structural features include:
Table 1: Lipid Tail Variations in Cepafungins
Compound | Lipid Tail Structure | Key Features |
---|---|---|
Cepafungin I | 8-methyldeca-2,4-dienoyl | β-Methyl branching |
Cepafungin II | deca-2,4-dienoyl | Linear, no branching (≡ glidobactin A) |
Cepafungin III | 9-methyldeca-2,4-dienoyl | β-Methyl branching + extended chain |
Branching patterns profoundly influence proteasome affinity: The C9 methyl group in Cepafungin III enhances hydrophobic interactions with the proteasome’s S3 pocket compared to linear analogues [3] [7].
Structural assignment relied on 2D-NMR techniques (COSY, NOESY, HMBC) and high-resolution mass spectrometry:
Cocrystal structures (2.1 Å resolution) of yeast 20S proteasome with Cepafungin III reveal:
Table 2: Key Interactions in Proteasome-Cepafungin III Complex
Cepafungin III Moiety | Proteasome Residue | Interaction Type |
---|---|---|
Unsaturated amide (C1) | Thr1Oγ (β5) | Covalent bond |
γ-OH (hydroxylysine) | Asp124 (β5) | H-bond (2.8 Å) |
Lipid tail methyl branch | Met45/Ala49 (β5) | Van der Waals contacts |
Threonine carbonyl | Gly47 (β5) | H-bond (3.1 Å) |
The lipid tail’s diene system adopts a splayed conformation maximizing contact with the hydrophobic S3 pocket [4] [6].
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